molecular formula C19H28N2O4 B071213 1-N-Cbz-4-N-(Boc-aminomethyl)piperidine CAS No. 172348-56-0

1-N-Cbz-4-N-(Boc-aminomethyl)piperidine

Cat. No. B071213
CAS RN: 172348-56-0
M. Wt: 348.4 g/mol
InChI Key: XZERNIFFYYTUKJ-UHFFFAOYSA-N
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Description

1-N-Cbz-4-N-(Boc-aminomethyl)piperidine (1-N-Cbz-4-N-BAP) is an important synthetic intermediate in the pharmaceutical and agrochemical industries. It is a versatile building block for the synthesis of a wide range of compounds, including amino acids, peptides, and heterocyclic compounds. It is also used in the synthesis of biologically active compounds such as antibiotics, antifungals, and antivirals.

Scientific Research Applications

Synthesis of Novel Scaffolds for Combinatorial Chemistry

Orthogonally N-protected (Boc and Cbz) 4-(1,2,3-triazol-4-yl)-substituted 3-aminopiperidines, prepared from piperidine building blocks, serve as new scaffolds for combinatorial chemistry. These compounds are synthesized through a sequence of nucleophilic aziridine ring opening followed by copper-catalyzed Huisgen 1,3-dipolar cycloaddition, showcasing the versatility of 1-N-Cbz-4-N-(Boc-aminomethyl)piperidine in facilitating the development of complex molecular architectures (Schramm et al., 2010).

Development of GPCR Target Compounds

The compound has been utilized in the synthesis of 1′- H -spiro(indoline-3,4′-piperidine) and its derivatives, which can be used as templates for synthesizing compounds targeting G protein-coupled receptors (GPCRs). This highlights its role in the discovery and development of new therapeutic agents targeting a wide range of physiological and pathological processes (Jian-shu Xie et al., 2004).

Asymmetric Synthesis of N-Heterocycles

This compound is crucial in the asymmetric synthesis of pyrrolidine-, piperidine-, and azepane-type N-heterocycles. The versatility of N-substitutions, including Boc and Cbz, significantly facilitates further manipulation toward natural product synthesis, illustrating the compound's utility in generating structurally diverse and complex heterocycles with potential biological activity (T. Seki et al., 2012).

Safety and Hazards

When handling “1-N-Cbz-4-N-(Boc-aminomethyl)piperidine”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation are recommended .

properties

IUPAC Name

benzyl 4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O4/c1-19(2,3)25-17(22)20-13-15-9-11-21(12-10-15)18(23)24-14-16-7-5-4-6-8-16/h4-8,15H,9-14H2,1-3H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZERNIFFYYTUKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCN(CC1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50635043
Record name Benzyl 4-{[(tert-butoxycarbonyl)amino]methyl}piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50635043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

172348-56-0
Record name Benzyl 4-{[(tert-butoxycarbonyl)amino]methyl}piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50635043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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